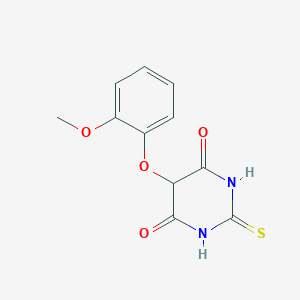
5-(o-Methoxyphenoxy)-2-thioxo-dihydro-pyrimidine-4,6-dione
Cat. No. B8377929
M. Wt: 266.28 g/mol
InChI Key: BQUIYCUUQREUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06596719B1
Procedure details


12.15 g sodium methylate was dissolved in 200 ml methanol and 21.1 g dimethyl-(o-methoxyphenoxy)malonate was added. Stirring was continued for 130 min. The mixture was cooled to 10° C. and 7.6 g thiourea was added. Stirring was continued for 24 h. The solvent was evaporated in vacuo. The residue was stirred with diethyl ether. The ether layer was filtered off and the solid was dissolved in 60 ml water and acidified to pH=4 with conc. acetic acid. The precipitated product was filtered and washed with methanol and dried at 30° C. and reduced pressure to give 19.8 g 5-(o-methoxyphenoxy)-2-thioxo-dihydro-pyrimidine-4,6-dione (or a tautomere thereof.
Name
sodium methylate
Quantity
12.15 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C[O-].[Na+].C[O:5][C:6](=O)[CH:7]([O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[O:19][CH3:20])[C:8](OC)=[O:9].[NH2:22][C:23]([NH2:25])=[S:24]>CO>[CH3:20][O:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[O:12][CH:7]1[C:6](=[O:5])[NH:25][C:23](=[S:24])[NH:22][C:8]1=[O:9] |f:0.1|
|
Inputs


Step One
|
Name
|
sodium methylate
|
|
Quantity
|
12.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
21.1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(C(=O)OC)OC1=C(C=CC=C1)OC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
7.6 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 24 h
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The residue was stirred with diethyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The ether layer was filtered off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the solid was dissolved in 60 ml water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 30° C.
|
Outcomes


Product
Details
Reaction Time |
130 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(OC2C(NC(NC2=O)=S)=O)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
